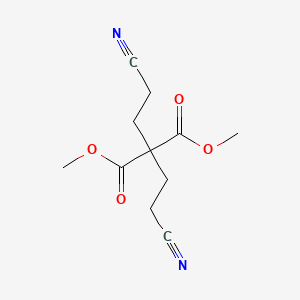

Dimethyl 2,2-bis(2-cyanoethyl)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dimethyl 2,2-bis(2-cyanoethyl)malonate is a chemical compound with the molecular formula C11H14N2O4 . It is used in various chemical reactions .

Molecular Structure Analysis

The asymmetric unit of this compound contains one half-molecule; a twofold rotation axis passes through the central C atom . Intermolecular C—H…N hydrogen bonds link the molecules into a one-dimensional supramolecular structure .科学的研究の応用

Synthesis and Chemical Reactions

Synthesis via Cyclopentadiene Reaction : The reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene produces dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate. This compound is then transformed by a base-mediated retro-Michael reaction into a stereoselective cis-isomer (Kitano, Katagiri, & Kaneko, 1994).

Lipase-Catalyzed Monoaminolysis : In a study, lipase-catalyzed double monoaminolysis of dimethyl malonate was conducted with (+/-)-trans-cyclopentane-1,2-diamine, leading to an enantiopure bis(amidoester) (Luna, Alfonso, & Gotor, 2002).

Alkylation with Nickel-Diphosphine Catalysts : The alkylation of various allylic acetates with dimethyl malonate was catalyzed by nickel-diphosphine complexes. Bis(aminophosphine) type ligands were found to be more efficient than usual diphosphines (Bricout, Carpentier, & Mortreux, 1996).

Electrochemical and Structural Applications

Electron-Donor-Acceptor Complex Formation : A study investigated the effect of adjacent functional groups on electron-donor acceptor complex formation using derivatives of dimethyl malonate. The stability of these complexes was influenced by π-electron interaction between adjacent benzene rings (Ohno & Kumanotani, 1981).

Use in Battery Technology : Trimethylsilyl based malonate esters, including derivatives of dimethyl malonate, were used as additives in lithium-ion batteries. These additives improved capacity retention and prevented the formation of thick solid electrolyte interphase films on NCA electrodes (Lyu et al., 2019).

Structural Studies of Uranyl Complexes : The use of tetramethylpropanediammonium and hexaamminecobalt as counter cations enabled the formation of monomeric or dimeric uranyl bis(dimethylmalonato) complexes. These complexes were characterized using solid-state NMR and X-ray crystallography (Zhang et al., 1998).

Catalysis and Organic Synthesis

Catalysis with Iodonium Ylide : An iodonium ylide derived from dimethyl malonate was used for the synthesis of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, demonstrating its potential in organic synthesis (Goudreau, Marcoux, & Charette, 2011).

Cyclization Reactions : Dimethyl malonates were used as reagents in cyclization reactions to yield six-membered heterocycles. This highlights the versatility of malonates in cyclocondensation reactions (Stadlbauer et al., 2001).

Electrooxidation in Organic Synthesis : A variety of dimethyl 2-(3-oxo-3-arylpropyl)malonates were electrooxidized to produce cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates. This process showcases the application of electrochemical methods in organic synthesis (Okimoto et al., 2013).

特性

IUPAC Name |

dimethyl 2,2-bis(2-cyanoethyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-9(14)11(5-3-7-12,6-4-8-13)10(15)17-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALIRWVABCZAEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC#N)(CCC#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-butylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2453953.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2453955.png)

![2-fluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2453956.png)

![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/no-structure.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-fluoro-4-methylphenyl)methanone](/img/structure/B2453964.png)

![2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2453968.png)

![2-(3-methyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2453969.png)

![[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2453972.png)

![N-(3,4-dimethylphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2453976.png)